molecular formula C15H19N3O B3074495 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 1020252-48-5

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B3074495
CAS No.: 1020252-48-5
M. Wt: 257.33 g/mol
InChI Key: VTTSLYHYTJVHOL-UHFFFAOYSA-N
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Description

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic small molecule featuring the 1,2,4-triazole pharmacophore, a heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is renowned for its ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets and improve the pharmacokinetic profile of lead compounds . This compound is of particular value in anticancer research. Derivatives containing the 1,2,4-triazole moiety have demonstrated promising cytotoxic activities against a range of human cancer cell lines, including breast (MCF-7), cervical (Hela), and lung (A549) carcinomas . The compound's structure, which incorporates a propiophenone backbone substituted with an isopropylphenyl group, is designed to explore structure-activity relationships (SAR) for inhibiting key enzymatic targets. A primary mechanism of action under investigation for similar 1,2,4-triazole-based compounds is the inhibition of the aromatase enzyme (CYP19A1), a key target in the treatment of estrogen receptor-positive breast cancer . Established aromatase inhibitors like Letrozole and Anastrozole also contain a 1,2,4-triazole ring, which coordinates with the heme iron in the enzyme's active site, providing a rationale for the research utility of this compound . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a building block for developing novel triazole-containing analogs. Its applications extend to various biochemical assays, including in vitro cytotoxicity profiling via MTT assays and molecular docking studies to elucidate binding modes and interactions within enzyme active sites . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11(2)12-5-7-13(8-6-12)14(19)15(3,4)18-10-16-9-17-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTSLYHYTJVHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146342
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-48-5
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-isopropylbenzaldehyde, 2-methylpropan-1-one, and 1H-1,2,4-triazole.

    Condensation Reaction: The first step involves the condensation of 4-isopropylbenzaldehyde with 2-methylpropan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate α,β-unsaturated ketone.

    Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity : Triazoles are known for their antifungal properties. Research indicates that compounds similar to 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
  • Anticancer Properties : Some studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : There is emerging evidence that triazole-containing compounds can exhibit anti-inflammatory properties. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines.

Agricultural Applications

  • Fungicides : The antifungal properties of triazoles make this compound a candidate for use as a fungicide in agriculture. Triazole-based fungicides are widely used to control fungal diseases in crops, thus enhancing yield and quality.
  • Plant Growth Regulators : Research indicates that certain triazole compounds can act as plant growth regulators by influencing hormone levels within plants, potentially leading to improved growth rates and resistance to environmental stressors.

Material Science Applications

  • Polymer Chemistry : The incorporation of triazole moieties into polymeric materials has been investigated for enhancing thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and composites.
  • Sensors : Due to their electronic properties, triazole derivatives can be utilized in the development of sensors for detecting various analytes. Their ability to form complexes with metal ions also opens avenues for applications in environmental monitoring.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results showed that compounds structurally similar to this compound exhibited potent antifungal effects with low minimum inhibitory concentrations (MICs).

Case Study 2: Anticancer Activity

Research published in Cancer Letters highlighted the anticancer potential of triazole derivatives on human breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways.

Case Study 3: Agricultural Application

Field trials conducted by agricultural scientists assessed the effectiveness of triazole-based fungicides on wheat crops affected by fungal diseases. The results indicated a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various drugs and toxins.

    Protein Binding: It can bind to proteins and alter their function, leading to therapeutic effects in diseases such as cancer and infections.

    Pathway Modulation: The compound can modulate biological pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN in compound 1c) enhance cytotoxicity, while lipophilic groups (e.g., isopropylphenyl in the target compound) may improve pharmacokinetic properties .
  • Antifungal Activity: Mefentrifluconazole’s chlorophenoxy group targets fungal sterol biosynthesis, a mechanism shared with clinical triazoles like posaconazole .

Triazole Derivatives with Antifungal Activity

Triazole antifungals often target lanosterol 14α-demethylase.

Compound Name Key Features Antifungal Spectrum Reference
Posaconazole Tetrahydrofuran and piperazine rings Broad-spectrum (Candida, Aspergillus)
Basilea Pharmaceutica’s Azole Derivatives Thiadiazole and triazole groups Broad activity (Candida spp., Aspergillus fumigatus)
Pramiconazole Dioxolane and fluorophenyl groups Experimental antifungal (structural analog)

Comparison :

  • The target compound lacks the extended heterocyclic systems (e.g., piperazine in posaconazole) that enhance binding affinity to fungal enzymes. However, its isopropylphenyl group may compensate by increasing hydrophobic interactions .

Triazoles in Cancer Therapy

Several triazole derivatives exhibit anticancer activity via diverse mechanisms:

Compound Name Structure Activity Reference
1-(Substituted phenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Diphenyl and triazole groups Inhibits cancer cell proliferation (unspecified targets)
4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) Dimethylamino and benzonitrile groups Cytotoxic against T47D and MDA-MB-231

Mechanistic Insights :

  • The triazole ring may interact with DNA topoisomerases or kinase domains, while aryl groups modulate cellular uptake .

Biological Activity

The compound 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4C_{15}H_{20}N_4 with a molecular weight of 272.35 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and antibacterial applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a review on novel 1,2,4-triazoles indicated that such compounds exhibit significant antifungal activity due to their ability to inhibit ergosterol synthesis in fungal cells .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismMIC (μg/mL)Reference
Compound ACandida albicans16
Compound BStaphylococcus aureus32
Compound CEscherichia coli64

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl group significantly influence the biological activity of these compounds. For example, the presence of alkyl groups enhances lipophilicity, which can improve membrane penetration and bioactivity against various pathogens .

Case Studies

A notable case study involved the synthesis of several triazole derivatives, including our compound of interest. These derivatives were screened for their antimicrobial properties against a range of bacteria and fungi. The results demonstrated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against resistant strains of bacteria .

The proposed mechanism for the antimicrobial action of triazole compounds involves interference with nucleic acid synthesis and disruption of cell wall integrity in microbial cells. This is primarily due to their ability to inhibit key enzymes involved in these processes .

Q & A

(Basic) What synthetic strategies are recommended for preparing 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one?

The synthesis of this compound typically involves multi-step functionalization of the propan-1-one backbone. A plausible approach includes:

  • Friedel-Crafts acylation to introduce the 4-(propan-2-yl)phenyl group (analogous to methods in for triazole-acetophenone derivatives).
  • Nucleophilic substitution to install the 1H-1,2,4-triazole moiety, using reagents like 1,2,4-triazole under basic conditions (e.g., K₂CO₃) (similar to ).
  • Optimization of protecting groups to prevent undesired side reactions during acylation or alkylation steps.
    Key challenges include regioselectivity in triazole attachment and purification of intermediates via column chromatography or recrystallization .

(Basic) How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation.

  • Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, especially for resolving stereochemistry and validating bond angles/lengths ( ).
  • Prepare high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Validate hydrogen bonding interactions involving the triazole nitrogen atoms, which are critical for stabilizing the crystal lattice .

(Basic) What biological activity assays are suitable for initial screening?

Given the structural similarity to triazole-containing fungicides (e.g., mefentrifluconazole in ):

  • Antifungal susceptibility testing against Candida spp. or Aspergillus spp. using CLSI M27/M38 protocols.
  • Enzyme inhibition assays targeting fungal CYP51 (lanosterol 14α-demethylase), with IC₅₀ determination via UV-Vis spectroscopy.
  • Compare results to structurally related compounds (e.g., fluconazole derivatives in ) to establish baseline activity .

(Advanced) How to resolve contradictions in biological activity data between this compound and analogs with trifluoromethyl groups?

Contradictions often arise from substituent effects on lipophilicity and target binding.

  • Perform QSAR studies to correlate logP values (measured via HPLC) with antifungal potency.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes of the propan-2-yl group vs. trifluoromethyl groups in CYP51 active sites ().
  • Validate hypotheses via site-directed mutagenesis of key residues (e.g., Y132 in CYP51) to assess steric/electronic influences .

(Advanced) What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency ( reports 12% yield in similar reactions, highlighting room for improvement).
  • Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. dichloromethane for triazole alkylation steps.
  • In-line analytics : Use FTIR or HPLC-MS to monitor intermediates and minimize side products.
  • Scale-up challenges : Address exothermic reactions via controlled temperature gradients and flow chemistry setups .

(Advanced) How to analyze discrepancies in computational vs. experimental solubility data?

  • Solubility prediction : Use COSMO-RS or Hansen solubility parameters to model solvent compatibility.
  • Experimental validation : Perform phase-solubility diagrams in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
  • Crystallinity vs. amorphous form : Compare DSC/TGA profiles to identify polymorphic forms affecting bioavailability ( notes poor biodegradability, suggesting hydrophobicity challenges) .

(Advanced) What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) per ICH guidelines.
  • LC-HRMS analysis : Identify degradation products (e.g., triazole ring cleavage or propan-1-one oxidation).
  • Comparative stability testing : Benchmark against commercial triazole antifungals (e.g., anastrozole in ) to assess shelf-life .

(Advanced) How to design SAR studies for derivatives with modified aryl or triazole groups?

  • Structural diversification : Synthesize analogs with halogens (Cl, F), methoxy, or methylthio substituents ( compares difluoromethoxy vs. trifluoromethoxy analogs).
  • Biological profiling : Test against panels of fungal/resistant strains to identify substituent-dependent activity cliffs.
  • Computational alignment : Use MOE or Schrödinger to overlay electrostatic potential maps and identify critical pharmacophore features .

(Methodological) What computational tools are recommended for studying its interaction with biological targets?

  • Molecular docking : AutoDock or Glide for preliminary binding mode analysis.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess triazole-protein binding stability over 100-ns trajectories.
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities relative to fluconazole ( ) .

(Methodological) How to address low aqueous solubility in formulation studies?

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility ( ’s SHELX refinement can validate new crystal forms).
  • Nanoformulation : Encapsulate in PLGA nanoparticles or cyclodextrin complexes (β-CD) for controlled release.
  • Prodrug design : Introduce phosphate or hemisuccinate esters to improve hydrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one

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